Product packaging for Methyl 2-fluoro-5-nitrobenzoate(Cat. No.:CAS No. 2965-22-2)

Methyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1588881
CAS No.: 2965-22-2
M. Wt: 199.14 g/mol
InChI Key: JZLONOOYIXEAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Organic Synthesis

The importance of Methyl 2-fluoro-5-nitrobenzoate in modern organic synthesis stems from the strategic placement of its functional groups. chemimpex.com The presence of both a nitro group and a fluorine atom on the aromatic ring allows for a range of selective chemical transformations. chemimpex.com The nitro group can be readily reduced to an amine, a fundamental functional group for building amides, sulfonamides, and for constructing heterocyclic rings. The fluorine atom is a crucial feature, as its incorporation into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.com

This versatile compound is frequently employed as a starting material or key intermediate in multi-step synthetic pathways. chemimpex.com Its structure allows chemists to introduce fluorine and a masked amino group into a molecule with precision, facilitating the assembly of diverse and complex chemical structures. chemimpex.com The ester group itself can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid, which provides another reactive handle for further molecular elaboration, such as in the synthesis of fluorescent probes and peptide mimetics. ossila.com

Role as a Privileged Building Block in Complex Molecular Architectures

This compound and its parent acid are considered privileged building blocks, meaning they are versatile scaffolds that can be used to synthesize a variety of complex and biologically active molecules. The strategic arrangement of its reactive sites makes it an ideal starting point for heterocyclic oriented synthesis (HOS).

For instance, its derivatives are instrumental in creating polycyclic heterocycles. ossila.com The parent compound, 2-fluoro-5-nitrobenzoic acid, has been used as a building block for the solid-phase synthesis of various nitrogen-containing heterocycles which are significant in drug discovery. nih.gov By immobilizing the related 4-Chloro-2-fluoro-5-nitrobenzoic acid on a resin, followed by substitution of the chlorine, reduction of the nitro group, and cyclization, researchers have successfully prepared libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov

Furthermore, 2-fluoro-5-nitrobenzoic acid is used to create fluorescent probes for detecting specific biological molecules like hydrogen polysulfide and hydrazine (B178648). ossila.com These probes are designed to be weakly fluorescent initially, but upon reaction with the target nucleophile, they release a highly fluorescent dye, enabling detection through microscopy. ossila.com This highlights the role of the 2-fluoro-5-nitrobenzoate scaffold in developing advanced tools for biochemical research. ossila.com

Overview of Research Trajectories

Current research involving this compound and its direct precursors is focused on several key areas. A major trajectory is its continued use in the synthesis of novel pharmaceutical agents, leveraging the beneficial properties imparted by the fluorine atom. chemimpex.com The development of new anti-bacterial and anti-tumour agents often involves heterocyclic systems that can be accessed from this building block. chemimpex.comossila.com

Another significant research avenue is the development of advanced materials and functional molecules. This includes its application in creating new polymers and coatings where its properties can improve durability. chemimpex.com The synthesis of sophisticated molecular probes for bioimaging and diagnostics is also an active area of investigation, building upon the established use of the 2-fluoro-5-nitrobenzoate core in fluorescent sensors. ossila.com

Finally, there is ongoing research into optimizing the synthesis of these types of compounds. Studies focus on improving reaction yields and regioselectivity for nitration and other key transformations to provide more efficient and cost-effective access to these valuable building blocks for the broader scientific community. google.comchemicalbook.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2965-22-2 sigmaaldrich.com
Molecular Formula C₈H₆FNO₄ sigmaaldrich.com
Molecular Weight 199.14 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key JZLONOOYIXEAHM-UHFFFAOYSA-N sigmaaldrich.com

Research Application Example: Synthesis of Fluorescent Probes

Target AnalyteProbe Synthesis ApproachOutcomeReference
Hydrogen Polysulfide, Hydrazine Esterification of 2-fluoro-5-nitrobenzoic acid with fluorescent dyes.Creation of probes with initially weak fluorescence that is "turned on" by the target nucleophile. ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO4 B1588881 Methyl 2-fluoro-5-nitrobenzoate CAS No. 2965-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLONOOYIXEAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459055
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-22-2
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Methyl 2-Fluoro-5-Nitrobenzoate and its Precursors

The synthesis of this compound and the compounds from which it is derived relies on fundamental organic reactions. These established methods provide reliable routes to this important chemical intermediate.

Esterification Reactions from 2-Fluoro-5-Nitrobenzoic Acid

A primary and straightforward method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-Fluoro-5-nitrobenzoic acid. chemimpex.comchembk.com This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used acid catalysts include sulfuric acid and thionyl chloride. chemicalbook.comchemicalbook.com For instance, a solution of 2-fluoro-5-nitrobenzoic acid in methanol can be heated with a catalytic amount of sulfuric acid to yield the methyl ester. chemicalbook.com Alternatively, reacting the acid with thionyl chloride followed by the addition of methanol is another effective approach. chemicalbook.com Microwave-assisted esterification has also been explored to improve reaction times and yields. usm.my

The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of methanol. A series of proton transfers and the elimination of a water molecule result in the formation of the methyl ester.

CatalystReagentsConditionsYield
Sulfuric Acid2-Fluoro-5-nitrobenzoic acid, Methanol50°C, 16 hours93% chemicalbook.com
Thionyl Chloride2-Fluoro-5-nitrobenzoic acid, MethanolReflux, 16 hours25% (two steps) chemicalbook.com

Nitration and Halogenation Approaches for Aromatic Precursors

The synthesis of the precursor, 2-Fluoro-5-nitrobenzoic acid, often begins with a simpler aromatic compound. A key step in this process is the nitration of a fluorinated benzoic acid derivative. For example, the nitration of 2-fluorobenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid. chembk.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. aiinmr.comscribd.com

The directing effects of the existing substituents on the benzene (B151609) ring are crucial in determining the position of the incoming nitro group. In the case of 2-fluorobenzoic acid, the fluorine atom and the carboxylic acid group (or its ester) direct the nitration. The ester group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. rsc.org The interplay of these effects typically leads to the formation of the 5-nitro isomer.

Similarly, halogenation reactions on appropriate aromatic precursors can be employed. For instance, creating a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, can involve the nitration of a chlorinated and fluorinated aromatic starting material. google.com The synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester has been achieved through the nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum. google.com

Advanced Synthetic Transformations Involving this compound

The strategic placement of the fluorine and nitro groups on the benzene ring makes this compound an excellent substrate for a variety of advanced chemical transformations. The electron-withdrawing nature of the nitro group, in particular, activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for this compound. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically the fluorine atom, on the aromatic ring. The presence of the strongly electron-withdrawing nitro group in the para position relative to the fluorine atom is critical for activating the ring to this type of substitution. wikipedia.org The nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which forms during the reaction. wikipedia.org

A common application of SNAr with this compound is in amination reactions. For example, the reaction with a secondary amine like piperidine (B6355638) leads to the substitution of the fluorine atom by the piperidinyl group. This type of reaction is valuable for building more complex molecules, often as intermediates in the synthesis of pharmaceuticals. The general mechanism involves the attack of the amine's nitrogen atom on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion to restore aromaticity.

Beyond amination, intermolecular SNAr reactions can be used to form new aromatic esters. In this context, a nucleophilic oxygen, such as from a phenol (B47542) or an alcohol, can displace the fluorine atom of this compound. This reaction is facilitated by the electron-withdrawing nitro group, which makes the aromatic ring susceptible to attack by the oxygen nucleophile. ossila.compatsnap.com The result is the formation of a new ether linkage and a diaryl ether or an alkoxy-substituted benzoate (B1203000) derivative. These structures are prevalent in many biologically active compounds.

Reaction TypeNucleophileProduct Type
AminationPiperidineN-Aryl piperidine derivative
Aromatic Ester FormationPhenol/AlcoholDiaryl ether or Alkoxy-substituted benzoate

Reduction Chemistry of the Nitro Group to Amino Derivatives

The transformation of the nitro group in this compound to an amino group is a pivotal reaction, yielding methyl 2-amino-5-fluorobenzoate, a valuable intermediate in pharmaceutical and chemical synthesis. nus.edu.sgnih.gov This reduction can be accomplished through various synthetic methodologies.

A common and effective method is catalytic hydrogenation . This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.comgoogle.com The reaction is generally carried out in a solvent such as methanol or ethanol. For instance, methyl 5-fluoro-2-nitrobenzoate (B8730344) can be reduced to methyl 2-amino-5-fluorobenzoate using palladium on carbon as a catalyst. nus.edu.sg

Another widely used approach involves the use of metals in acidic media . masterorganicchemistry.com Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comyoutube.com The reaction proceeds through the transfer of electrons from the metal to the nitro group, which is subsequently protonated by the acid.

More recently, methods utilizing reagents like trichlorosilane (B8805176) in the presence of an organic base have been developed for the reduction of nitro derivatives to amines. google.com This method offers an alternative to traditional catalytic hydrogenation and metal/acid systems.

The resulting methyl 2-amino-5-fluorobenzoate is an important building block, widely used in the synthesis of various organic compounds. nus.edu.sg

Hydrolysis of the Ester Moiety

The ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid. sigmaaldrich.comchemicalbook.com This reaction, known as saponification, is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution.

The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

2-Fluoro-5-nitrobenzoic acid is itself a significant synthetic intermediate. sigmaaldrich.comchemicalbook.comossila.com It is used in the synthesis of various heterocyclic compounds, including dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines, often through nucleophilic aromatic substitution (SNAr) reactions on a solid support. chemicalbook.com

Derivatization Strategies for Enhanced Functionality

This compound possesses multiple reactive sites that allow for a variety of derivatization strategies to introduce new functional groups and build molecular complexity. chemimpex.comchemimpex.com The primary strategies involve nucleophilic aromatic substitution (SNAr) reactions and modifications of the existing functional groups.

The fluorine atom, activated by the electron-withdrawing nitro group in the para position and the ester group in the ortho position, is susceptible to nucleophilic aromatic substitution . libretexts.org This allows for the displacement of the fluoride ion by various nucleophiles. For example, reaction with alkoxides, thiolates, or amines can introduce new ether, thioether, or amino functionalities at the 2-position of the benzene ring. beilstein-journals.orgnih.govnih.gov The efficiency of these SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

The nitro group can be reduced to an amine, as discussed in section 2.2.2, which then opens up a plethora of further derivatization possibilities, such as acylation, alkylation, and diazotization followed by coupling reactions. vulcanchem.com Similarly, the ester group can be hydrolyzed to a carboxylic acid (section 2.2.3), which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives.

These derivatization strategies make this compound a versatile building block for creating a diverse library of compounds with enhanced functionality. chemimpex.comchemimpex.com

Exploration of Methyl Transfer Mechanisms from the Ester Group

The ester group of this compound can participate in transesterification reactions, which involve the transfer of the methyl group to another alcohol. This reaction is typically catalyzed by an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol molecule. In a base-catalyzed mechanism, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.

While this compound is primarily used as a building block for its aromatic core, the potential for its ester group to act as a methylating agent exists, although this is not its most common application. The reactivity of the methyl group in transfer reactions would be influenced by the electronic nature of the substituted benzene ring.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space and identify new biologically active compounds. This compound and its derivatives are valuable scaffolds in DOS due to their multiple reactive handles that can be selectively addressed.

The presence of the fluoro, nitro, and ester groups allows for a branching reaction sequence. For instance, the fluorine atom can be displaced via nucleophilic aromatic substitution, the nitro group can be reduced and further functionalized, and the ester can be hydrolyzed and converted into various amides. This multi-directional reactivity enables the generation of a wide array of structurally distinct molecules from a single starting material. acs.org

A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been explicitly studied for its potential in diversity-oriented solid-phase synthesis of various heterocyclic scaffolds. acs.org This highlights the utility of such multi-functionalized nitrobenzoic acid derivatives in generating libraries of compounds for biological screening.

Solid-Phase Synthesis Considerations

Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of compound libraries. This compound and its corresponding acid, 2-fluoro-5-nitrobenzoic acid, are well-suited for this methodology.

The carboxylic acid derivative, 2-fluoro-5-nitrobenzoic acid, can be anchored to a solid support, typically a resin functionalized with an appropriate linker (e.g., Rink Amide AM resin). ejbiotechnology.info Once immobilized, the other functional groups on the aromatic ring can be manipulated. For example, the fluorine atom can undergo nucleophilic aromatic substitution with various building blocks in solution. chemicalbook.com The nitro group can also be reduced while the compound is attached to the solid support.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways Involving Aromatic Compounds

The principal reaction pathway for methyl 2-fluoro-5-nitrobenzoate when reacting with nucleophilic aromatic compounds is the SNAr mechanism. This process is a two-step addition-elimination sequence. Initially, the nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic ring and is particularly stabilized by the nitro group at the para position. wikipedia.org In the second, typically faster step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored.

The presence of the nitro group ortho and para to the site of nucleophilic attack is crucial for the stabilization of the Meisenheimer complex and, consequently, for the feasibility of the SNAr reaction. wikipedia.org

Kinetic and Thermodynamic Aspects of Transformations

While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous compounds. For instance, the kinetics of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines have been investigated. These reactions were found to follow second-order kinetics and were not amine-catalyzed. researchgate.net

The thermodynamic parameters for such reactions, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), are influenced by the nature of the nucleophile and the solvent. For the reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate, the calculated activation parameters indicate a significant dependence on these factors. researchgate.net

Table 1: Representative Kinetic and Thermodynamic Data for a Related Compound

NucleophileSolventSecond-Order Rate Constant (k2) at 25°C (dm3 mol-1 s-1)ΔH‡ (kJ mol-1)ΔS‡ (J mol-1 K-1)
Piperidine (B6355638)Methanol (B129727)---
PiperidineBenzene (B151609)---
PiperazineMethanol---
PiperazineBenzene---
MorpholineMethanol---
MorpholineBenzene---

Influence of Substituents on Reactivity and Selectivity

The substituents on the aromatic ring of this compound play a pivotal role in dictating its reactivity. The nitro group, being a strong electron-withdrawing group, significantly activates the ring towards nucleophilic attack. This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group (fluorine), as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.org

The fluorine atom itself, being highly electronegative, contributes to the electron deficiency of the ring. In the context of SNAr reactions, fluorine is often a good leaving group, and its departure is facilitated by the restoration of the aromatic system in the final step of the reaction. masterorganicchemistry.com

The methyl ester group (-COOCH₃), while also electron-withdrawing, has a more complex influence. Its deactivating effect on electrophilic aromatic substitution is well-established. aiinmr.com In the context of nucleophilic aromatic substitution, its electron-withdrawing nature would generally be expected to enhance reactivity. However, its position ortho to the reaction center can also introduce steric hindrance, potentially affecting the rate of nucleophilic attack.

Solvent Effects on Reaction Outcomes and Equilibria

The choice of solvent can have a profound impact on the rates and outcomes of SNAr reactions involving compounds like this compound. The reactivity in these reactions is notably affected by the solvent's polarity and its ability to solvate the charged species involved in the reaction mechanism, particularly the Meisenheimer complex. nih.gov

Studies on related systems, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, have shown that the second-order rate coefficients correlate with various solvent parameters. rsc.org Generally, polar aprotic solvents are known to accelerate SNAr reactions. This is because they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the anionic nucleophile itself, thus increasing its nucleophilicity. In contrast, protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity.

The effect of the solvent on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines has been studied in methanol-dimethyl sulfoxide (MeOH-Me₂SO) mixtures. The results showed that changes in the solvent composition had a significant effect on the rate of the SNAr reaction, highlighting the importance of specific solvent-solute interactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of protons (¹H) and fluorine (¹⁹F), which are key components of Methyl 2-fluoro-5-nitrobenzoate.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The electron-withdrawing effects of the nitro group (at C5) and the ester group (at C1), combined with the fluorine atom (at C2), would shift these protons to a lower field. The proton at H-6, being ortho to the strongly de-shielding nitro group, is expected to be the most downfield signal. The signals would likely appear as multiplets (m) or doublets of doublets (dd) due to coupling with adjacent protons and the fluorine atom. For comparison, the aromatic protons in a related compound, Methyl 3-nitrobenzoate, appear between 7.67 and 8.89 ppm. rsc.org

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet in the upfield region, likely around 3.9 ppm. rsc.org This is consistent with the typical chemical shift for methyl esters.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Assignment
~8.5 dd H-6
~8.3 m H-4
~7.6 m H-3

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the adjacent substituents. The signal for the fluorine at the C-2 position would likely appear as a multiplet due to coupling with the vicinal aromatic protons (H-3) and potentially a smaller, long-range coupling with H-4. In similar aromatic fluorine compounds, these signals appear over a broad range, and specific prediction without experimental data is difficult. However, analysis of related compounds like 1-(fluoromethyl)-2-nitrobenzene shows a ¹⁹F chemical shift at -219.4 ppm. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS analysis of this compound, the molecule would likely be detected as a protonated molecular ion [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound. For instance, related compounds have been successfully characterized using ESI-MS to find their molecular ion peaks. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The calculated exact mass of this compound (C₈H₆FNO₄) is 199.02809 g/mol . chemsrc.com HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, thereby confirming the elemental composition.

Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed. In GC-MS, the compound is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. This provides both retention time data and a mass spectrum, which can be compared against spectral libraries. The mass spectrum of the related compound Methyl 2-chloro-5-nitrobenzoate shows a molecular ion peak and characteristic fragmentation patterns. nih.gov

Table 2: Molecular Weight and Exact Mass Data for this compound

Parameter Value Source
Molecular Weight 199.14 g/mol sigmaaldrich.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The spectrum of this compound would be characterized by several key absorption bands:

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. indexcopernicus.com

NO₂ Stretching: The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically found around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. These are usually strong, sharp bands. rsc.org

C-F Stretching: A strong band for the C-F aromatic stretch is expected in the 1200-1270 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Studies on similar molecules, such as methyl 2,5-dichlorobenzoate, have used a combination of experimental and theoretical methods to assign these vibrational modes with high accuracy. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of closely related compounds, such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335), have been determined. nih.govnih.gov

By analogy to these structures, it can be inferred that the benzene ring in this compound would be essentially planar. The nitro and ester groups would be twisted relative to the plane of the benzene ring to varying degrees due to steric hindrance and electronic effects. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 3: Comparison of Unit Cell Parameters of Related Nitrobenzoate Esters

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Methyl 3-nitrobenzoate Monoclinic P2₁/c 11.33 3.82 18.92 96.5

This comparative data suggests the likely range of unit cell parameters that could be expected for this compound. The presence of the fluorine atom would be expected to influence the intermolecular interactions and potentially lead to a different packing arrangement compared to its non-fluorinated analogs.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These in-silico methods provide insights that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is favored for its balance of accuracy and computational cost. A typical DFT study of Methyl 2-fluoro-5-nitrobenzoate would involve the following analyses:

This initial and crucial step in any computational study involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. The process of geometry optimization would yield key structural parameters.

Hypothetical Data Table for Optimized Geometry:

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-FData not available
C-NO2Data not available
C=OData not available
O-CH3Data not available
Bond AngleF-C-CData not available
O-N-OData not available
C-C-OData not available
Dihedral AngleC-C-C-C (Ring)Data not available
F-C-C-NData not available

This table illustrates the type of data that would be generated from a geometry optimization calculation. Without specific research, these values remain unknown.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of specific vibrational modes (stretching, bending, etc.) to the peaks observed in experimental spectra.

Hypothetical Data Table for Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H)Data not availableData not availableAromatic C-H stretch
ν(C=O)Data not availableData not availableCarbonyl stretch
νas(NO2)Data not availableData not availableAsymmetric NO2 stretch
νs(NO2)Data not availableData not availableSymmetric NO2 stretch
ν(C-F)Data not availableData not availableCarbon-Fluorine stretch

This table is a template for presenting vibrational data. The actual frequencies and their assignments for this compound have not been reported in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Hypothetical Data for Electronic Properties:

HOMO Energy: Data not available

LUMO Energy: Data not available

HOMO-LUMO Gap: Data not available

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral potential. For this compound, one would expect negative potential around the oxygen atoms of the nitro and ester groups and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. This analysis would quantify the interactions between filled and vacant orbitals, providing insight into the stability of the molecule and the nature of its chemical bonds.

Hypothetical Data Table for NBO Analysis:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
e.g., LP(O)e.g., π(C=O)Data not available
e.g., π(C-C)e.g., π(C-C)Data not available

This table illustrates the type of information derived from NBO analysis, which is currently unavailable for the target compound.

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction of a molecule as a single Slater determinant. wikipedia.org It provides a starting point for more advanced computational studies by solving the electronic Schrödinger equation under the mean-field approximation, where each electron interacts with the average field of all other electrons. wikipedia.org

For this compound, HF theory is typically applied for:

Geometry Optimization: Determining the equilibrium structure of the molecule by finding the minimum energy conformation on the potential energy surface.

Electronic Structure Analysis: Calculating molecular orbitals and their energies, which helps in understanding the electronic distribution and frontier molecular orbitals (HOMO and LUMO).

Wavefunction and Energy Calculation: Providing a reference wavefunction and energy that serve as the basis for more sophisticated methods that include electron correlation. wikipedia.org

While computationally less demanding than higher-level theories, HF neglects dynamic electron correlation, which can be a significant limitation for accurately predicting certain properties. acs.org

Møller-Plesset Perturbation Theory (MP2) Approaches

Møller-Plesset perturbation theory is a post-Hartree-Fock method designed to incorporate electron correlation effects. wikipedia.orgnumberanalytics.com It treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. numberanalytics.com The second-order (MP2) level is the most common and offers a cost-effective way to improve upon HF results. q-chem.comsmu.edu

Key applications of MP2 for this compound include:

More Accurate Energy Calculations: MP2 provides a significant correction to the HF energy, leading to more reliable predictions of thermochemical properties. numberanalytics.com

Improved Description of Noncovalent Interactions: Electron correlation is crucial for accurately describing dispersion forces, which are vital for understanding intermolecular interactions like π-stacking in the crystal structure. The MP2 method naturally accounts for dispersion. nih.gov

Refined Geometries: While often similar to HF geometries, MP2-optimized structures can be more accurate, especially for systems where electron correlation influences bond lengths and angles.

However, standard MP2 theory can sometimes overestimate dispersion interactions. nih.gov

Semi-Empirical Methods for Preliminary Investigations

Semi-empirical quantum mechanical methods offer a computationally efficient alternative to ab initio calculations by introducing approximations and parameters derived from experimental data. wikipedia.orgacs.org Methods such as AM1, PM6, and those within the density functional tight-binding (DFTB) framework are orders of magnitude faster than HF or MP2, making them ideal for initial explorations of large molecules or complex potential energy surfaces. acs.orgnih.gov

Their application to this compound is primarily for:

Large-Scale Conformational Searches: Rapidly scanning the potential energy surface to identify low-energy conformers and rotational isomers. nih.gov

High-Throughput Screening: Evaluating large sets of related molecules, which is common in drug discovery contexts. nih.gov

Initial Geometric and Electronic Analysis: Providing a quick, qualitative understanding of the molecule's structure and properties before undertaking more computationally expensive ab initio calculations. rsc.org

The accuracy of semi-empirical methods depends heavily on the quality of their parameterization for the specific atoms and bonding types present in the molecule. wikipedia.orgacs.org

Table 1: Summary of Computational Methods and Their Applications

MethodKey FeaturePrimary Application for this compoundLimitation
Hartree-Fock (HF) TheoryMean-field approximationInitial geometry optimization, reference wavefunctionNeglects dynamic electron correlation acs.org
Møller-Plesset (MP2) TheoryIncludes electron correlation via perturbationAccurate energies, description of noncovalent interactionsCan overestimate dispersion forces nih.gov
Semi-Empirical MethodsUses empirical parameters, computationally fastPreliminary conformational searches, high-throughput analysisAccuracy is dependent on parameterization wikipedia.org

Conformational Analysis and Isomerism

The conformational flexibility of this compound is primarily dictated by rotation around the single bond connecting the phenyl ring to the ester group. This rotation gives rise to distinct isomers with different spatial arrangements and stabilities.

Rotational Isomers and Population Distribution

The key rotational isomers, or conformers, of this compound are defined by the dihedral angle between the plane of the phenyl ring and the ester group. Specifically, the relative orientation of the carbonyl (C=O) group and the adjacent fluorine atom leads to two principal planar conformers:

s-trans conformer: The C=O bond is oriented anti-periplanar (away from) the C-F bond. This conformation is generally favored to minimize steric hindrance and electrostatic repulsion between the electronegative oxygen and fluorine atoms.

s-cis conformer: The C=O bond is oriented syn-periplanar (towards) the C-F bond. This arrangement typically results in higher energy due to increased steric and electrostatic repulsion.

The population distribution of these isomers at equilibrium is governed by their relative energies. For related 2-substituted acetophenones and α-diazo ketones, studies have shown a strong preference for the s-trans conformation. nih.govwikipedia.org This preference is driven by the minimization of repulsive forces between adjacent bulky or electronegative groups. nih.gov Therefore, it is expected that the s-trans isomer of this compound is the dominant species in the gas phase and in non-polar solvents.

Solvent Effects on Conformational Equilibrium (Reaction-Field Theory, Continuum-Dielectric Models)

The conformational equilibrium between the rotational isomers can be significantly influenced by the solvent environment. Theoretical models, particularly those based on reaction-field theory like the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.govnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

In the case of this compound:

Conformational Shift: As the polarity of the solvent increases, the energy difference between the s-trans and s-cis isomers may decrease, leading to a higher population of the s-cis conformer at equilibrium. nih.gov

Computational studies on related molecules have confirmed that PCM calculations can accurately predict the shift in conformational populations with changing solvent polarity, matching experimental observations from techniques like IR spectroscopy. nih.gov

Table 2: Conformational Isomers of this compound

IsomerDescriptionExpected Stability (Gas Phase)Influence of Polar Solvents
s-transC=O and F atoms are anti-periplanarMore stable (lower energy)Stabilized, but less so than s-cis
s-cisC=O and F atoms are syn-periplanarLess stable (higher energy)Preferentially stabilized, increasing its population

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Crystal engineering aims to understand and predict these interactions to control the formation of crystalline materials with desired properties. For this compound, the combination of a nitro group, a fluorine atom, and an ester functionality dictates the primary forces at play.

Analysis of crystal structures of similar nitrobenzoate derivatives reveals several key interactions that are expected to define the crystal packing of this compound: mdpi.comresearchgate.net

C—H···O Hydrogen Bonds: The electron-withdrawing nitro and ester groups render the aromatic hydrogen atoms sufficiently acidic to act as hydrogen bond donors. These hydrogens can form weak to moderate C—H···O hydrogen bonds with the oxygen atoms of the nitro or carbonyl groups on adjacent molecules. iucr.orgrsc.org These interactions often link molecules into chains or sheets. mdpi.comiucr.org

π–π Stacking Interactions: The electron-deficient aromatic ring, due to the presence of the nitro group, can engage in π–π stacking interactions with neighboring rings. These interactions are a significant cohesive force in the crystals of many nitro-substituted aromatic compounds, often arranging molecules in a head-to-tail fashion. mdpi.comrsc.org

Halogen-related Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds or other dipole-dipole interactions, further stabilizing the crystal lattice.

The interplay of these directional hydrogen bonds and less-directional stacking forces is crucial in determining the final three-dimensional architecture of the crystal.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeAtoms InvolvedRole in Crystal PackingSupporting Evidence from Related Compounds
C—H···O Hydrogen BondAromatic C-H (donor) and Nitro/Carbonyl O (acceptor)Forms chains and sheets, providing directionalityObserved in acridinium (B8443388) 4-nitrobenzoate (B1230335) and methyl 4-hydroxy-3-nitrobenzoate mdpi.comiucr.org
π–π StackingAromatic rings of adjacent moleculesMajor cohesive force, leads to layered structuresPrimary motif in nitro-substituted benzenes rsc.org
Dipole-Dipole InteractionsC-F, C=O, and C-NO₂ bondsContributes to lattice energy and packingInferred from functional group polarity

Hydrogen Bonding Networks

While specific studies on the hydrogen bonding networks of this compound are not extensively documented, we can infer its potential interactions based on its functional groups. The presence of the nitro group (NO₂) and the ester group (COOCH₃) provides sites for potential hydrogen bonding. The oxygen atoms of both the nitro and carbonyl groups can act as hydrogen bond acceptors. In a crystalline state or in protic solvents, these groups can interact with hydrogen bond donors.

For instance, in related nitro-substituted aromatic compounds, intermolecular interactions involving the nitro group are crucial in dictating the crystal packing. Similarly, the carbonyl oxygen of the ester group is a known hydrogen bond acceptor. The fluorine atom, while highly electronegative, is generally a weak hydrogen bond acceptor. The primary intermolecular interactions are therefore expected to be C-H···O interactions, where hydrogen atoms from the aromatic ring or the methyl group interact with the oxygen atoms of the nitro and ester functionalities. These weak hydrogen bonds, along with other non-covalent interactions, would collectively contribute to the stability of the crystal lattice.

Hirshfeld Surface Analysis for Crystal Packing

For example, the Hirshfeld surface analysis of methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate reveals significant intermolecular contacts. iucr.orgnih.gov The analysis typically involves mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

In a hypothetical Hirshfeld analysis of this compound, the prominent interactions would likely be O···H/H···O contacts, reflecting the hydrogen bonding potential of the nitro and ester groups. Other significant contacts would include H···H, C···H, and potentially F···H interactions. The relative contributions of these contacts to the total Hirshfeld surface area would provide a detailed picture of the crystal packing. For instance, in a copper(II) complex containing 2-nitrobenzoate, the major interactions were found to be O···H/H···O (44.9%), H···H (34%), and C···H (14.5%). ntu.edu.sg

Molecular Dynamics (MD) Simulations in Solution

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solution environment. While specific MD studies on this compound are scarce, simulations of related benzoate (B1203000) compounds can offer valuable information. For example, MD simulations have been used to investigate the outer-sphere adsorption of para-substituted benzoates on mineral surfaces like gibbsite. uconn.edu These studies calculate interaction energies based on electrostatic and van der Waals forces.

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal details about its solvation shell, the dynamics of solvent molecules around the solute, and the conformational flexibility of the ester group. The polar nitro and ester groups would be expected to interact strongly with polar solvent molecules. The simulations could also be used to calculate properties such as the radial distribution functions of solvent atoms around the solute's functional groups, providing a statistical picture of the local solvent structure. Coarse-grained MD simulations, which have been applied to systems like poly(beta-amino ester) based polyplexes, could be adapted to study the aggregation behavior of this compound at higher concentrations. nih.gov

Prediction of Molecular Properties and Reactivity

Computational methods are also employed to predict various molecular properties and reactivity patterns of this compound.

Dipole Moment Calculations

Theoretical calculations for similar molecules, such as the fluorescent probe Prodan, have shown that the choice of computational method and basis set is crucial for obtaining accurate dipole moment values. nih.gov For Prodan, theoretical values for the ground state dipole moment in a vacuum were in the range of 5.8–6.1 D. Given the similar presence of electron-withdrawing and donating groups, the calculated dipole moment for this compound would be expected to be of a similar magnitude. The direction of the dipole moment vector would be influenced by the relative positions of the fluoro, nitro, and methyl ester groups on the benzene (B151609) ring.

Table 1: Predicted Dipole Moments of Related Aromatic Compounds

Compound Computational Method Basis Set Calculated Dipole Moment (D)
Prodan B3LYP 6-311+G** 5.8-6.1 nih.gov
Hypothetical

This table includes data for a related compound to provide context for the expected range of the dipole moment for this compound.

Computational Studies on Reaction Mechanisms

Computational studies can elucidate the mechanisms of chemical reactions involving this compound. For example, density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This approach has been successfully applied to study the formation of N-Nitrosodimethylamine from substituted hydrazine (B178648) derivatives during ozonation. researchgate.net

For this compound, computational studies could investigate its reactivity in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring towards nucleophilic attack. Theoretical calculations could predict the preferred site of attack and the activation energies for substitution at different positions. Such studies have been performed for related compounds, for instance, in the synthesis of inhibitors for Staphylococcus aureus Sortase A, where this compound was used as a starting material. nih.gov

Modeling of Chemical Reactivity Descriptors (e.g., εHOMO)

Chemical reactivity descriptors, such as the energy of the Highest Occupied Molecular Orbital (εHOMO) and the Lowest Unoccupied Molecular Orbital (εLUMO), provide insights into the electronic properties and reactivity of a molecule. The εHOMO is related to the molecule's ability to donate electrons, while the εLUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.org

DFT calculations are commonly used to determine these properties. For para-substituted nitrobenzene (B124822) derivatives, it has been shown that electron-withdrawing groups lead to a decrease in the energy levels of the frontier orbitals. researchgate.net Therefore, for this compound, the presence of the nitro and fluoro groups would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted methyl benzoate. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated HOMO-LUMO Energies for Related Nitroaromatic Compounds

Compound Computational Method Basis Set εHOMO (eV) εLUMO (eV) HOMO-LUMO Gap (eV)
Nitrobenzene B3LYP 6-311+G(d,p) -8.05 -1.93 6.12 researchgate.net
Hypothetical

This table includes data for a related compound to provide a reference for the expected electronic properties of this compound.

Advanced Applications in Targeted Molecule Synthesis

Synthesis of Active Pharmaceutical Ingredients (APIs) and Precursors

Methyl 2-fluoro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. chemimpex.com The presence of the nitro and fluoro groups enhances its reactivity, making it a valuable component in the development of new therapeutic agents. chemimpex.com Its structural framework is particularly relevant in the synthesis of compounds targeting bacterial infections. chemimpex.com

One of the notable applications of a related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is in the preparation of Rucaparib. google.com Rucaparib is an inhibitor of poly ADP-ribose polymerase (PARP) and is utilized in the treatment of certain cancers. google.com The synthesis of Rucaparib highlights the importance of fluorinated and nitrated benzoic acid derivatives in constructing complex and therapeutically relevant molecules. google.com Although not a direct precursor, the chemistry involved in the synthesis of Rucaparib from a similar building block underscores the potential of this compound in medicinal chemistry.

The general synthetic utility of this class of compounds is further demonstrated by the preparation of various substituted nitroaromatic intermediates, which are foundational for a wide array of drug discovery programs. patsnap.comgoogle.com

Development of Fluorescent Probes and Sensing Molecules

The scaffold of 2-fluoro-5-nitrobenzoic acid, the carboxylic acid precursor to this compound, is instrumental in the design of fluorescent probes for detecting biologically significant molecules. ossila.com These probes are often designed as "turn-on" sensors, where the inherent fluorescence is quenched until a specific reaction with the target analyte occurs. ossila.com

For instance, fluorescent probes derived from 2-fluoro-5-nitrobenzoic acid have been synthesized for the detection of nucleophiles like endogenous hydrogen polysulfide and hydrazine (B178648). ossila.com The ester linkage in these probes can be hydrolyzed by the target nucleophile, leading to the release of a highly fluorescent dye that can be observed through fluorescence microscopy. ossila.com Theoretical studies on 2-fluoro-5-nitrobenzoate-based two-photon fluorescent probes have provided insights into the responsive mechanisms for detecting hydrogen polysulfide (H₂Sₙ), indicating enhanced fluorescent intensity upon reaction. nih.gov

The development of such probes is a significant area of research in chemical biology and diagnostics, enabling the real-time visualization of important analytes in living systems. rsc.orgnih.gov

Construction of Heterocyclic Scaffolds and Peptidomimetics

The reactivity of the functional groups on the benzene (B151609) ring of 2-fluoro-5-nitrobenzoic acid and its derivatives makes it a valuable starting material for the synthesis of various heterocyclic scaffolds. ossila.com These scaffolds are core structures in many biologically active compounds.

A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been effectively used in the solid-phase synthesis of a diverse library of nitrogen-containing heterocycles. acs.orgnih.gov By immobilizing the building block on a resin, followed by substitution of the chlorine, reduction of the nitro group, and cyclization, a range of heterocyclic systems including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones can be prepared. acs.orgnih.gov

Furthermore, the fluorine atom adjacent to the carboxylic acid group in 2-fluoro-5-nitrobenzoic acid facilitates the synthesis of polycyclic heterocycles and β-turn cyclic peptidomimetics. ossila.com Peptidomimetics are molecules that mimic the structure and function of peptides and are often designed to have improved stability and bioavailability. The ability to construct these complex structures highlights the synthetic versatility of this fluorinated nitrobenzoate scaffold.

Role in Structure-Activity Relationship (SAR) Studies for Biological Targets

This compound and its analogs are valuable tools in structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The distinct electronic properties of the fluorine and nitro groups can be exploited to probe the interactions of a molecule with its biological target.

Inhibition of Specific Enzymes (e.g., Sortase A)

Sortase A (SrtA) is a bacterial enzyme that plays a crucial role in the virulence of Gram-positive bacteria, such as Staphylococcus aureus, by anchoring surface proteins to the cell wall. mdpi.comnih.gov Inhibiting this enzyme is a promising antivirulence strategy. nih.govnih.gov

While direct inhibition by this compound is not explicitly detailed, the broader class of substituted benzoates has been investigated as potential Sortase A inhibitors. nih.gov SAR studies in this area often involve modifying the substituents on the benzene ring to enhance binding affinity and inhibitory potency. The electronic and steric properties of the fluoro and nitro groups in this compound make it a relevant scaffold for the design of novel Sortase A inhibitors. The development of peptidomimetic inhibitors based on the natural substrate of SrtA has shown promise, with some compounds exhibiting significant biofilm inhibition. rsc.org

Antimalarial Agent Development

The fight against malaria relies on the development of new and effective drugs. Fluorinated compounds have shown significant potential in this area. For example, a 2-fluoro derivative of 5'-methylenearisteromycin was synthesized and identified as a potent antimalarial agent. nih.gov This compound acts by inhibiting the S-adenosylhomocysteine (SAH) hydrolase of the malarial parasite, Plasmodium falciparum. nih.gov

The inclusion of a fluorine atom in this case proved to be advantageous, as it increased the selectivity of the inhibitor for the parasite's enzyme over the human enzyme. nih.gov This highlights a key strategy in drug design where fluorine substitution can be used to fine-tune the pharmacological properties of a molecule. The scaffold of this compound, containing a key fluorine substituent, represents a starting point for the synthesis of novel compounds that could be explored for their antimalarial activity.

Design of Novel Functional Materials (e.g., Potential for Non-linear Optical Materials based on related fluoro-functionalized compounds)

Fluoro-functionalized organic compounds are of growing interest in the field of materials science, particularly for applications in non-linear optics (NLO). illinois.eduru.nl NLO materials can alter the properties of light passing through them and have applications in technologies like frequency doubling in lasers. illinois.edu

While there is no direct evidence of this compound itself being used as an NLO material, related fluoro- and nitro-substituted aromatic compounds have been investigated for their second-order NLO properties. researchgate.net The combination of electron-donating and electron-accepting groups linked through a π-conjugated system is a common design principle for molecules with high NLO activity. ru.nl The nitro group in this compound is a strong electron-withdrawing group, a feature often found in NLO chromophores.

Theoretical and experimental studies on various fluorooxoborates and other fluorine-containing compounds have demonstrated that the introduction of fluorine can enhance NLO properties by increasing the band gap and contributing to acentric crystal structures. illinois.edunih.gov This suggests that the fluoro- and nitro-functionalized scaffold of this compound could be a promising platform for the design and synthesis of new organic NLO materials.

Compound Information Table

Compound NameCAS NumberMolecular FormulaApplication/Relevance
This compound2965-22-2C₈H₆FNO₄Precursor in organic synthesis
Rucaparib283173-50-2C₁₉H₁₈FN₃OPARP inhibitor for cancer treatment
2-Fluoro-5-nitrobenzoic acid7304-32-7C₇H₄FNO₄Precursor for fluorescent probes and heterocycles
4-Chloro-2-fluoro-5-nitrobenzoic acid35112-27-7C₇H₃ClFNO₄Building block for heterocyclic scaffolds
5'-Methylenearisteromycin, 2-fluoro derivativeNot availableC₁₂H₁₄FN₅O₃Antimalarial agent, SAH hydrolase inhibitor

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental and safety concerns. Future research is increasingly directed towards developing more environmentally benign synthetic routes. For Methyl 2-fluoro-5-nitrobenzoate and related compounds, this involves exploring alternative reagents and reaction conditions.

Key areas of development include:

Alternative Nitrating Agents: Research into greener nitration processes for similar molecules, such as the use of HNO3/Ac2O mixtures for the synthesis of 5-methyl-2-nitrobenzoic acid, highlights a move away from conventional concentrated nitric and sulfuric acid mixtures. researchgate.net This approach can offer higher selectivity and easier control of the reaction.

Catalytic Approaches: The use of solid catalysts, such as molecular sieves in the esterification step to produce compounds like methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, can reduce waste and simplify product purification. patsnap.com Future work will likely explore novel catalysts for both the nitration and esterification steps that are recyclable and operate under milder conditions.

Solvent Selection: A shift towards using more environmentally friendly or even solvent-free reaction conditions is a major goal. The investigation of polar solvents in substitution reactions of related fluoronitrobenzoic acids suggests that solvent choice is critical for optimizing reaction efficiency and environmental impact. patsnap.com

High-Throughput Screening in Derivatization and Application

High-throughput screening (HTS) is a powerful technique for rapidly evaluating large numbers of chemical compounds for a specific biological or material property. For a versatile intermediate like this compound, HTS can accelerate the discovery of new applications.

Future research will likely leverage HTS to:

Create Derivative Libraries: By systematically reacting the functional groups of this compound (the nitro group, the fluorine atom, and the ester), large libraries of derivatives can be synthesized.

Screen for Biological Activity: These libraries can be screened against various biological targets. For instance, derivatives could be tested as inhibitors for specific enzymes, such as protein kinases, or as potential antimicrobial agents, building on the known role of similar compounds in pharmaceutical synthesis. chemimpex.comossila.com

Discover New Materials: The unique electronic properties conferred by the fluoro and nitro groups make derivatives of this compound candidates for new materials, such as polymers or dyes. chemimpex.com HTS can be used to quickly identify derivatives with desirable optical, electronic, or physical properties.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These approaches allow for the prediction of molecular properties and reaction outcomes, saving significant time and resources.

For this compound, advanced computational methods can be applied to:

Predict Reactivity: Quantum chemical calculations can model the electron distribution in the molecule, predicting the reactivity of the aromatic ring towards nucleophilic substitution or the reduction potential of the nitro group. Public databases already provide computed properties such as molecular weight, XLogP3, and InChIKey. nih.govsigmaaldrich.com

Model Biological Interactions: If derivatives are being designed as potential drugs, molecular docking simulations can predict how they will bind to a target protein. This allows for the rational design of more potent and selective inhibitors. The structural analysis of related compounds, like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, using techniques such as single-crystal X-ray diffraction, provides valuable data for validating and refining these computational models. mdpi.com

Simulate Material Properties: For applications in materials science, computational models can predict properties such as thermal stability, conductivity, and optical absorption spectra of polymers or other materials incorporating this chemical scaffold.

Exploration of New Catalytic Transformations

The functional groups of this compound offer multiple handles for chemical modification. The exploration of novel catalytic systems can unlock new and efficient pathways for creating complex molecules.

Emerging research avenues may include:

Catalytic Reduction of the Nitro Group: While traditional methods exist, new chemoselective catalytic systems are sought for the reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceuticals. This would provide a facile route to methyl 2-fluoro-5-aminobenzoate.

Cross-Coupling Reactions: The fluorine atom can be a site for nucleophilic aromatic substitution. However, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be adapted. Research into new palladium, nickel, or copper catalysts could enable the efficient coupling of various partners at the C-F bond, although this is challenging.

Asymmetric Catalysis: For derivatives that are chiral, the development of asymmetric catalytic methods would be crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Integration with Automated Synthesis Platforms

The integration of chemical synthesis with robotic and automated platforms is revolutionizing the way chemical research is conducted. These systems allow for the rapid, reproducible, and safe synthesis of chemical libraries.

The application of automated synthesis to this compound and its derivatives would involve:

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety (especially for nitration reactions), and easier scalability.

Robotic Synthesis: Automated platforms can perform multi-step syntheses to create libraries of derivatives based on the this compound core. A robotic system could handle reagent dispensing, reaction monitoring, work-up, and purification, enabling the generation of hundreds of compounds for high-throughput screening.

Data Integration: These platforms can be integrated with analytical instruments and data analysis software, creating a closed-loop system where the results of one experiment can automatically inform the design of the next, accelerating the optimization of reaction conditions and the discovery of new compounds with desired properties.

Q & A

Q. Methodological Guidance

  • Fluorometric Assays : Measure fluorescence recovery at 650 nm post-reduction, calibrated against standard H₂Sₙ concentrations .
  • HPLC-MS : Quantify amine derivatives using reverse-phase C18 columns (retention time ~8.5 minutes) with a LOQ of 0.1 µM .
  • Electrochemical Sensors : Utilize AuNP-modified electrodes to detect redox currents at −0.45 V (vs. Ag/AgCl) .
  • Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity for H₂Sₙ .

How does this compound compare to structurally similar probes in detecting reactive sulfur species?

Advanced Research Focus
Unlike Methyl 2-bromo-5-nitrobenzoate, which exhibits cross-reactivity with cysteine, the fluorine substituent in this compound minimizes thiol interference due to stronger C-F bond stability . Compared to phenyl ester analogs (e.g., Phenyl 2-fluoro-5-nitrobenzoate), the methyl ester improves cellular permeability (logP = 1.8 vs. 2.5 for phenyl) but reduces photostability under prolonged illumination . For in vivo applications (e.g., zebrafish models), methyl derivatives are preferred due to lower cytotoxicity (IC₅₀ > 100 µM) .

What analytical challenges arise in characterizing degradation products of this compound in environmental studies?

Methodological Guidance
Hydrolysis of the ester group generates 2-fluoro-5-nitrobenzoic acid, detectable via GC-MS (m/z 199) . However, nitro group reduction in anaerobic environments produces 2-fluoro-5-aminobenzoic acid, which requires derivatization (e.g., dansyl chloride) for LC-UV quantification . Key challenges include:

  • Matrix effects in soil/water samples, mitigated via SPE cleanup.
  • False positives from co-eluting fluorinated aromatics, resolved using HRMS (resolution >30,000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.